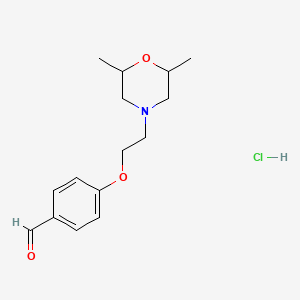

4-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride

Description

4-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride (CAS: 1052524-39-6, 915920-98-8) is a benzaldehyde derivative substituted with a 2,6-dimethylmorpholinoethoxy group and formulated as a hydrochloride salt. Its molecular formula is C₁₅H₂₂ClNO₃, with an average molecular mass of 299.795 g/mol . The compound features a benzaldehyde core linked via an ethoxy spacer to a 2,6-dimethylmorpholine moiety, a saturated six-membered ring containing oxygen and nitrogen. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical synthesis or biochemical studies. This compound is often utilized as an intermediate in organic synthesis, particularly in the development of bioactive molecules targeting neurological or metabolic pathways .

Properties

IUPAC Name |

4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3.ClH/c1-12-9-16(10-13(2)19-12)7-8-18-15-5-3-14(11-17)4-6-15;/h3-6,11-13H,7-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNQOPBXJBMMJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCOC2=CC=C(C=C2)C=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 2-(2,6-dimethylmorpholino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of 4-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as reaction optimization, purification, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the morpholino ring or the benzaldehyde moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.

Major Products Formed

Oxidation: Formation of 4-(2-(2,6-Dimethylmorpholino)ethoxy)benzoic acid.

Reduction: Formation of 4-(2-(2,6-Dimethylmorpholino)ethoxy)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 4-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride exhibits significant biological activities. Its unique morpholine structure may allow it to modulate various biological functions, making it a candidate for pharmacological studies.

Potential Biological Targets

- Cellular Signaling Pathways : The compound has been studied for its interactions with receptors involved in cellular signaling, which could lead to therapeutic applications in treating diseases related to these pathways.

- Antiproliferative Effects : Preliminary studies suggest that it may possess antiproliferative properties against certain cancer cell lines, indicating potential use in oncology.

Synthetic Applications

The versatility of 4-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride in synthetic organic chemistry is notable. It can serve as a building block for synthesizing more complex molecules, which may have various pharmaceutical applications.

Case Studies

- Anticancer Research : A study examined the effects of 4-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

- Pharmacological Studies : Another investigation focused on the compound's interaction with specific receptors involved in neurotransmission. The findings pointed towards its ability to modulate receptor activity, which could have implications for developing treatments for neurological disorders .

- Synthetic Chemistry : Researchers have utilized this compound as an intermediate in synthesizing novel therapeutic agents. Its unique structure allows for further modifications that enhance biological activity and specificity .

Mechanism of Action

The mechanism of action of 4-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Target Compound and Analogues

Key Differences and Implications

Substituent Group Variations

Functional Group Impact

- Benzaldehyde vs. Benzoate Esters : The aldehyde group in the target compound is reactive, making it a versatile intermediate for condensation reactions (e.g., forming Schiff bases). In contrast, Metabutoxycaine’s benzoate ester group confers stability and local anesthetic activity .

- Hydrochloride Salts: All hydrochlorides (target compound, Metabutoxycaine, and 2-(2,6-dimethylmorpholino)ethanol HCl) exhibit enhanced water solubility compared to free bases, critical for formulation in drug development .

Pharmacological Relevance

- The target compound lacks direct therapeutic data but shares structural motifs with intermediates like 4-[2-(dimethylamino)ethoxy]benzaldehyde HCl, used in synthesizing Itopride (a gastroprokinetic agent) .

- Metabutoxycaine HCl’s diethylaminoethyl and butyloxybenzoate groups are optimized for local anesthetic activity, unlike the target compound’s aldehyde-morpholine system .

Research Findings and Data

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound is highly soluble in polar solvents (e.g., water, methanol), unlike the free base form of 4-(3-(piperidin-1-yl)propoxy)benzaldehyde .

- Molecular Weight: Higher molecular weight (299.795 g/mol) compared to simpler analogues like 2-(2,6-dimethylmorpholino)ethanol HCl (195.69 g/mol) reflects the benzaldehyde moiety’s contribution .

Biological Activity

4-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a benzaldehyde moiety linked to a morpholine derivative. Its chemical structure can be represented as follows:

- IUPAC Name : 4-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride

- Molecular Formula : C14H20ClN1O3

| Property | Value |

|---|---|

| Molecular Weight | 275.77 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 4-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride is primarily attributed to its interaction with various biological targets. The morpholine group enhances the compound's ability to penetrate cellular membranes, allowing it to interact with intracellular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act on neurotransmitter receptors, influencing signaling pathways.

Antitumor Activity

Research has indicated that compounds similar to 4-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride exhibit significant antitumor properties. For instance, derivatives containing benzaldehyde structures have been shown to inhibit tumor cell growth effectively.

Case Study Findings:

- A study demonstrated that a related compound exhibited an IC50 value of 0.64 μM against multiple myeloma cell lines, suggesting potential efficacy in cancer therapy .

- In vivo studies indicated that similar compounds could reduce tumor size in mouse models .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarities to known antimicrobial agents warrant further investigation into its efficacy against various pathogens.

Research Findings:

- Compounds with morpholine groups have been reported to exhibit antibacterial activity against Gram-positive bacteria .

- Further testing is required to establish the spectrum of antimicrobial activity for this specific compound.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | IC50 = 0.64 μM | |

| Antimicrobial | Potential antibacterial | |

| Enzyme Inhibition | Specific enzyme targets | Ongoing research |

Future Research Directions

Given the promising preliminary findings, future studies should focus on:

- In-depth Mechanistic Studies : Understanding how the compound interacts at the molecular level.

- Expanded Biological Testing : Evaluating the efficacy against a broader range of cancer cell lines and microbial strains.

- Toxicological Assessments : Determining safety profiles for potential therapeutic applications.

Q & A

Q. Resolution Strategies :

- X-ray Crystallography : Provides unambiguous bond-length and angle data (e.g., dihedral angles between aromatic rings ).

- Variable Temperature NMR : Identifies dynamic equilibria (e.g., rotamers).

- Computational Validation : DFT calculations predict NMR/IR spectra for comparison .

What are common byproducts in the synthesis, and how are they mitigated?

Advanced

Common byproducts include:

- Over-alkylated Derivatives : Result from excess chloroethylmorpholino reagent. Mitigated by stoichiometric control (1:1 molar ratio) .

- Oxidation Byproducts : Aldehyde oxidation to carboxylic acids under prolonged heating. Minimized by inert atmosphere and reduced reaction time .

- Unreacted Starting Materials : Removed via column chromatography or selective crystallization .

Q. Analytical Monitoring :

What is the role of the morpholino group in the compound's reactivity?

Basic

The 2,6-dimethylmorpholino moiety:

- Electronic Effects : Electron-donating methyl groups enhance nucleophilicity of the ethoxy linker.

- Solubility : Improves aqueous solubility for biological assays .

- Steric Hindrance : 2,6-Dimethyl substitution restricts conformational flexibility, influencing regioselectivity in subsequent reactions (e.g., Schiff base formation) .

How to design a scalable synthesis process while maintaining purity?

Advanced

Scalability requires:

- Continuous Flow Reactors : For exothermic steps (e.g., alkylation), ensuring temperature control and reproducibility .

- In-line Purification : Simulated moving bed (SMB) chromatography for high-throughput separation .

- Quality Control :

- In-process Checks : Real-time HPLC monitoring of intermediate purity.

- Stability Studies : Accelerated degradation tests (40°C/75% RH) to establish shelf-life .

What stability considerations are essential for storing this compound?

Q. Basic

- Storage Conditions : Anhydrous environment (desiccator, argon atmosphere), protected from light.

- Degradation Pathways :

- Stability Monitoring : Periodic HPLC analysis (e.g., 0, 3, 6 months) under ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.